molecular formula C10H12ClFO B14766711 1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B14766711
M. Wt: 202.65 g/mol
InChI Key: UWPCOFWLANKIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12ClFO. This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, isopropoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may be investigated for potential pharmaceutical applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The isopropoxy and methyl groups may also play a role in modulating the compound’s overall chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

1-Chloro-3-fluoro-2-isopropoxy-4-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-4-methylbenzene: Similar structure but lacks the isopropoxy group.

    1-Chloro-3-fluoro-4-methylbenzene: Similar structure but with different positioning of substituents.

    1-Chloro-2-fluoro-3-methylbenzene: Similar structure but lacks the isopropoxy group and has different positioning of substituents.

Uniqueness

The presence of the isopropoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-3-fluoro-4-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H12ClFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3

InChI Key

UWPCOFWLANKIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.